molecular formula C10H13F2N5O B11739285 2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11739285
M. Wt: 257.24 g/mol
InChI Key: QSVPOXCWVDQAGB-UHFFFAOYSA-N
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Description

2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a compound that features a difluoromethyl group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethyl group can significantly alter the chemical and biological properties of the molecule, making it a valuable target for research and development.

Preparation Methods

The synthesis of 2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps. One common approach is the difluoromethylation of a pyrazole precursor. This can be achieved through various methods, including:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol include other difluoromethylated pyrazoles and related heterocycles. These compounds share structural similarities but may differ in their chemical and biological properties due to variations in the substituents attached to the pyrazole ring. Examples of similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H13F2N5O

Molecular Weight

257.24 g/mol

IUPAC Name

2-[3-[[2-(difluoromethyl)pyrazol-3-yl]methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H13F2N5O/c11-10(12)17-8(1-3-14-17)7-13-9-2-4-16(15-9)5-6-18/h1-4,10,18H,5-7H2,(H,13,15)

InChI Key

QSVPOXCWVDQAGB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1NCC2=CC=NN2C(F)F)CCO

Origin of Product

United States

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